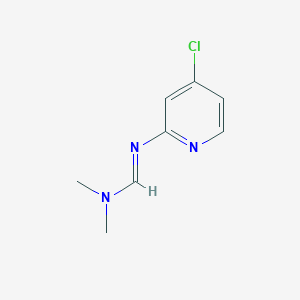
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione is an organophosphorus compound with the molecular formula C29H30P2. This compound is known for its unique structure, which includes two diphenylphosphanyl groups attached to a dimethylpentane backbone. It is primarily used as a ligand in various chemical reactions, particularly in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with lithium diphenylphosphide. Another method includes the use of diphenylphosphine in the presence of caesium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis.
Aplicaciones Científicas De Investigación
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems where phosphine ligands play a role in enzyme activity and protein interactions.
Industry: The compound is used in the manufacturing of various chemical products, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione exerts its effects involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalysis. The pathways involved often include oxidative addition, reductive elimination, and transmetalation steps.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(diphenylphosphino)benzene
- 1,4-Bis(diphenylphosphino)butane
- 1,6-Bis(diphenylphosphino)hexane
- Bis(diphenylphosphino)acetylene
Uniqueness
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metal centers, making it highly versatile in catalysis and coordination chemistry .
Propiedades
Número CAS |
89243-79-8 |
|---|---|
Fórmula molecular |
C31H30O2P2 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
1,5-bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione |
InChI |
InChI=1S/C31H30O2P2/c1-31(2,23-29(32)34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-30(33)35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
Clave InChI |
DWLXGPGTTGMNAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)P(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


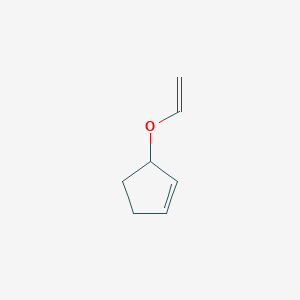
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
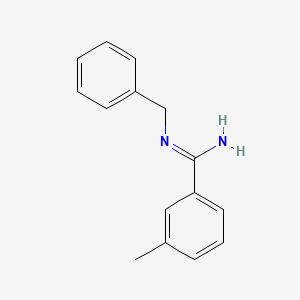
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
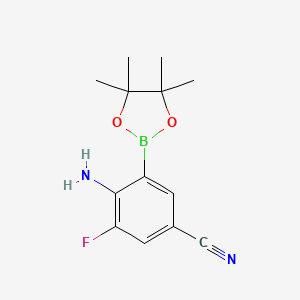


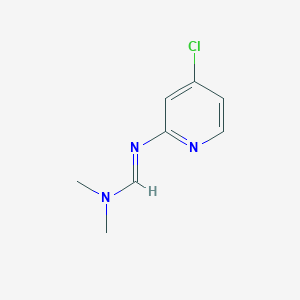


![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)
